molecular formula C11H9BrClNO2 B1642143 Ethyl 3-bromo-5-chloro-1H-indole-2-carboxylate

Ethyl 3-bromo-5-chloro-1H-indole-2-carboxylate

Cat. No.: B1642143
M. Wt: 302.55 g/mol
InChI Key: UCCIFVNIAMAXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-5-chloro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H9BrClNO2 and its molecular weight is 302.55 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

ethyl 3-bromo-5-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-9(12)7-5-6(13)3-4-8(7)14-10/h3-5,14H,2H2,1H3

InChI Key

UCCIFVNIAMAXLD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)Br

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-Bromosuccinimide (440 mg) was added to a solution of ethyl 5-chloroindole-2-carboxylate (500 mg) in N,N-dimethylformamide (10 ml). The reaction mixture was stirred at room temperature for 18 hours, and the solvent was distilled off under reduced pressure. The residue was partitioned in ethyl acetate and water, and a water layer was extracted with ethyl acetate. The resultant organic layers were combined, washed with saturated aqueous solution of sodium chloride and then dried over anhydrous sodium sulfate. The solvent was distilled off, the residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:9), and white powder thus obtained was washed with hexane to obtain the title compound (680 mg).
Quantity
440 mg
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reactant
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500 mg
Type
reactant
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10 mL
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solvent
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Synthesis routes and methods III

Procedure details

N-Bromosuccinimide (440 mg) was added to a solution of 5-chloroindole-2-carboxylic acid ethyl ester (500 mg) in N,N-dimethylformamide (10 mL) under ice cooling. The reaction mixture was stirred at room temperature for 18 hours, and the solvent was distilled away under reduced pressure. The residue was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate, and the organic layers were combined. The combined organic layer was washed with saturated brine, and was dried over sodium sulfate anhydrate. The solvent was distilled away, and the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9). The thus-obtained white powder was washed with hexane, to thereby give the title compound (680 mg).
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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